molecular formula C18H35NOSSn B595530 2-(5-(Tributylstannyl)thiazol-2-yl)propan-2-ol CAS No. 1245816-17-4

2-(5-(Tributylstannyl)thiazol-2-yl)propan-2-ol

Cat. No.: B595530
CAS No.: 1245816-17-4
M. Wt: 432.254
InChI Key: ZAODTINPWPONIT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(5-(Tributylstannyl)thiazol-2-yl)propan-2-ol typically involves the reaction of a thiazole derivative with a tributylstannyl reagent under specific conditions . The reaction conditions often include the use of a suitable solvent, such as tetrahydrofuran (THF), and a catalyst to facilitate the reaction. The product is then purified through standard techniques such as column chromatography . Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.

Chemical Reactions Analysis

2-(5-(Tributylstannyl)thiazol-2-yl)propan-2-ol undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(5-(Tributylstannyl)thiazol-2-yl)propan-2-ol is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-(5-(Tributylstannyl)thiazol-2-yl)propan-2-ol involves its interaction with molecular targets through the thiazole ring and the tributylstannyl group. The thiazole ring can participate in various chemical reactions, while the tributylstannyl group can interact with metal centers in catalytic processes . These interactions can lead to the formation of new chemical bonds and the activation of specific pathways in biological systems.

Comparison with Similar Compounds

2-(5-(Tributylstannyl)thiazol-2-yl)propan-2-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in research.

Properties

IUPAC Name

2-(5-tributylstannyl-1,3-thiazol-2-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8NOS.3C4H9.Sn/c1-6(2,8)5-7-3-4-9-5;3*1-3-4-2;/h3,8H,1-2H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAODTINPWPONIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35NOSSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676723
Record name 2-[5-(Tributylstannyl)-1,3-thiazol-2-yl]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245816-17-4
Record name 2-[5-(Tributylstannyl)-1,3-thiazol-2-yl]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of thiazole (1.0 eq) in THF (0.2M) at −78° C. was added nBuLi (1.6M, 1.1 eq). After 1 h at −78° C., acetone (1.0 eq) was added and the mixture stirred 30 min at −78° C., 5 min −50° C. then cooled back to −78° C. to add a second equivalent of nBuLi (1.6M, 1.1 eq). After 1.5 h at −78° C., tri-n-butyltin chloride (1.2 eq) was added and the mixture stirred 12 h at −78° C. The reaction mixture was diluted with Et2O and a solution of NH4Cl. The organic extracts were washed with water, brine, dried over MgSO4, filtered and concentrated. Flash chromatography (Hexane:EtOAc, 90:10) afforded the title compound.
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